N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide
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Overview
Description
N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a dihydropyrazinone ring, and a picolinamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The compound, also known as N-(4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)picolinamide, is a direct inhibitor of activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin .
Mode of Action
The compound interacts with FXa, inhibiting its activity . It produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM −1 /s approximately . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . This indirectly inhibits platelet aggregation, a key step in the formation of blood clots .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο -demethyl apixaban ( O -demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa and the subsequent reduction in thrombin generation and platelet aggregation result in antithrombotic efficacy . This can prevent the formation of harmful blood clots in conditions such as deep vein thrombosis and pulmonary embolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method is the Chan–Lam coupling reaction, which is used to form carbon-nitrogen bonds. This reaction involves the use of aryl boronic acids with amines under mild conditions, utilizing inexpensive catalysts and offering good functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Chan–Lam coupling reaction can be adapted for large-scale production by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: This compound has similar structural features and is studied for its potential therapeutic effects.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound is used in the synthesis of dyes and pharmaceuticals.
Uniqueness
N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-24-13-7-5-12(6-8-13)21-11-10-19-15(17(21)23)20-16(22)14-4-2-3-9-18-14/h2-11H,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQRGEUAUYDHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C(C2=O)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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